5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester
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Overview
Description
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester typically involves the esterification of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester.
Reduction: Formation of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with a benzene ring instead of a pentanoic acid backbone.
Methyl 3-amino-4-hydroxybenzoate: Contains a hydroxyl and amino group on a benzene ring, similar functional groups but different core structure.
Uniqueness
5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is unique due to its specific combination of functional groups and its pentanoic acid backbone. This structure allows for unique reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C9H17NO5 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl 5-hydroxy-4-(methoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h7,11H,3-6H2,1-2H3,(H,10,13) |
InChI Key |
JWLAVKHZMHBLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CO)NC(=O)OC |
Origin of Product |
United States |
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